3-(4-Fluorophenyl)oxetane
Overview
Description
3-(4-Fluorophenyl)oxetane is a chemical compound characterized by the presence of an oxetane ring, which is a four-membered ring containing one oxygen atom, and a fluorophenyl group attached to the third carbon of the oxetane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)oxetane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 4-fluorophenylmagnesium bromide with ethyl glyoxylate followed by cyclization can yield this compound . Another method involves the use of photoredox catalysis, where secondary or primary alcohols react with vinyl sulfonium ions in the presence of a photocatalyst and a base under blue LED light irradiation .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, the choice of catalysts and solvents plays a crucial role in the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)oxetane undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form corresponding oxetane oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The fluorophenyl group can undergo substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed.
Major Products Formed
Oxidation: Oxetane oxides.
Reduction: Alcohols or other reduced derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-(4-Fluorophenyl)oxetane has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)oxetane involves its interaction with specific molecular targets and pathways. The oxetane ring’s strained structure allows it to act as a good hydrogen-bond acceptor and donor, facilitating interactions with various biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Oxetan-3-one: Another oxetane derivative with different substituents.
Oxetanocin A: A naturally occurring oxetane-containing nucleoside.
Thromboxane A2: A biologically active oxetane derivative involved in platelet aggregation.
Uniqueness
3-(4-Fluorophenyl)oxetane is unique due to the presence of the fluorophenyl group, which imparts distinct physicochemical properties and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry, where the fluorine atom can enhance the metabolic stability and bioavailability of pharmaceuticals .
Properties
IUPAC Name |
3-(4-fluorophenyl)oxetane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIIFJNGVLKJMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50841485 | |
Record name | 3-(4-Fluorophenyl)oxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50841485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
921193-56-8 | |
Record name | 3-(4-Fluorophenyl)oxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50841485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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